molecular formula C8H6Cl2N2O2 B8752731 N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide

N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide

Cat. No.: B8752731
M. Wt: 233.05 g/mol
InChI Key: DHNYOOWCULCVEH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group and a hydroxyiminoacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 3,4-dichloroaniline with glyoxylic acid oxime. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit photosynthesis in plants by blocking electron transport in photosystem II . In biological systems, it may interact with cellular proteins and disrupt normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide is unique due to its hydroxyiminoacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its diverse applications in different fields highlight its versatility and importance in scientific research and industrial applications.

Properties

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H6Cl2N2O2/c9-6-2-1-5(3-7(6)10)12-8(13)4-11-14/h1-4,14H,(H,12,13)

InChI Key

DHNYOOWCULCVEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=NO)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3.4-difluoroaniline (10 g, 0.0617 mol) in water (40 ml) and 37 per cent hydrochloric acid (5.3 ml, 0.064 mol) was added to a solution of chloral hydrate (11 g, 0.066 mol) and sodium sulfate (70 g) in water (240 ml). A solution of hydroxylamine hydrochloride (13.5 g, 0.195 mmol) in water (60 ml) was added to this mixture. The reaction mixture was boiled under reflux for 1 h, during which a clear reaction solution formed, from which are reaction product already precipitated out when hot. The mixture was stirred at room temperature for 16 h and, after filtration and washing with water (3×50 ml), the desired oxime was obtained in a yield of 91% (13.1 g) with a melting point of 179° C. as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
91%

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